molecular formula C30H41N5O10 B12432246 Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc

Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc

Cat. No.: B12432246
M. Wt: 631.7 g/mol
InChI Key: PLPFXMANEVIMMP-UHFFFAOYSA-N
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Description

Structural Role in Proteolysis-Targeting Chimera (PROTAC) Design

This compound serves as a bifunctional linker in PROTAC architectures, bridging the CRBN-binding pomalidomide moiety to a target protein ligand. The phthalimide ring of pomalidomide binds CRBN with high affinity, enabling recruitment of the E3 ubiquitin ligase complex. The amide bonds at the C4 position of the phthalimide ring and the subsequent PEG2 spacer are critical for maintaining conformational flexibility, which ensures proper orientation between CRBN and the target protein. This spatial arrangement is essential for inducing ubiquitination, as demonstrated by the enhanced degradation of anaplastic lymphoma kinase (ALK) oncoproteins when pomalidomide analogues are functionalized at the C5 position.

The Boc-protected amine at the terminus of the PEG2 linker provides synthetic stability, preventing undesired reactions during PROTAC assembly. Comparative studies of PROTAC linkers reveal that PEG-based spacers, such as the PEG2 unit in this compound, improve aqueous solubility and reduce aggregation—a common challenge with alkyl or aryl linkers. For example, PROTACs employing PEG linkers exhibit superior pharmacokinetic profiles compared to those with rigid hydrocarbon chains, as evidenced by their increased bioavailability in cellular assays.

Historical Evolution of Pomalidomide-Based Molecular Glues

Pomalidomide’s development traces back to its predecessors, thalidomide and lenalidomide, which were among the first molecular glues approved by the U.S. Food and Drug Administration (FDA). Thalidomide, initially marketed as a sedative, was repurposed as a CRBN-dependent degrader of IKZF1/3 transcription factors in multiple myeloma. Lenalidomide and pomalidomide emerged as second-generation analogs with improved degradation efficacy and reduced neurotoxicity.

The structural refinement of pomalidomide focused on optimizing its phthalimide ring interactions with CRBN. Early studies revealed that substitutions at the C4 and C5 positions of the phthalimide ring could modulate degradation specificity. For instance, C5-functionalized pomalidomide derivatives exhibit reduced off-target binding to zinc finger proteins like SALL4 and ZFP91, which are associated with teratogenicity. This advancement enabled the design of PROTACs with narrower degradation profiles, as demonstrated by the selective elimination of oncogenic fusion proteins such as PLZF-RARα in leukemia models.

Significance of PEG Linkers in Bifunctional Degrader Optimization

Polyethylene glycol (PEG) linkers, such as the PEG2 unit in this compound, play a pivotal role in PROTAC efficacy. The ethylene oxide repeats confer hydrophilicity, counterbalancing the lipophilic nature of many target-binding warheads. This amphiphilic character enhances cellular permeability and reduces nonspecific protein interactions, as observed in PROTACs targeting bromodomain-containing proteins like BRD4.

Linker length also influences ternary complex formation. A PEG2 spacer (~14 Å) provides optimal distance for CRBN and target protein engagement, whereas shorter linkers may impede ubiquitin transfer. For example, PROTACs with PEG2 linkers achieve submicromolar degradation activities, while those with PEG1 or PEG3 spacers show reduced potency. Additionally, the PEG2 linker’s flexibility accommodates structural heterogeneity among target proteins, enabling broad applicability across diverse PROTAC designs.

Linker Property Impact on PROTAC Performance
Hydrophilicity Enhances solubility and reduces aggregation in aqueous environments.
Flexibility Facilitates proper orientation between E3 ligase and target protein.
Length Optimizes distance for ubiquitin transfer (PEG2 ~14 Å ideal for CRBN-based PROTACs).
Metabolic Stability Resists oxidative degradation compared to alkyl chains, improving half-life.

Properties

Molecular Formula

C30H41N5O10

Molecular Weight

631.7 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-6-oxohexanoyl]amino]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C30H41N5O10/c1-30(2,3)45-29(42)32-14-16-44-18-17-43-15-13-31-22(36)9-4-5-10-23(37)33-20-8-6-7-19-25(20)28(41)35(27(19)40)21-11-12-24(38)34-26(21)39/h6-8,21H,4-5,9-18H2,1-3H3,(H,31,36)(H,32,42)(H,33,37)(H,34,38,39)

InChI Key

PLPFXMANEVIMMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

Preparation Methods

Structural Overview and Synthetic Objectives

Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc (CAS 2435720-04-8) comprises three modular components:

  • Pomalidomide core : A cereblon-binding moiety derived from the immunomodulatory imide drug (IMiD) family.
  • C4-amido-PEG2-C2 linker : A hydrophilic spacer with a four-carbon amide chain (C4-amido) and a two-unit polyethylene glycol (PEG2) segment to enhance solubility.
  • Boc-protected amine : A tert-butoxycarbonyl (Boc)-protected terminal amine for subsequent functionalization in PROTAC assembly.

The synthesis aims to achieve high purity (>95%) while preserving the stereochemical integrity of the pomalidomide core and ensuring efficient Boc protection.

Synthetic Routes and Reaction Conditions

Stepwise Assembly of the Linker-Conjugate

The preparation follows a three-step sequence:

Synthesis of Boc-NH-PEG2-C2-Acid Intermediate

The PEG2-C2 linker with a Boc-protected amine is synthesized via nucleophilic substitution. Ethylene glycol derivatives are reacted with Boc-protected aminoethanol in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) to form the ether linkage. Subsequent oxidation of the terminal hydroxyl group using Jones reagent yields Boc-NH-PEG2-C2-acid.

Reaction Conditions :

  • Solvent: Anhydrous dichloromethane (DCM)
  • Temperature: 0°C to room temperature (RT)
  • Catalyst: BF₃·Et₂O (1.2 equiv)
  • Oxidation: CrO₃ in H₂SO₄ (Jones reagent) at 0°C
Conjugation of C4-Amidospacer to Pomalidomide

Pomalidomide is functionalized at the C4-position via amide coupling. The primary amine of pomalidomide reacts with succinic anhydride to form pomalidomide-C4-acid, which is then activated as an N-hydroxysuccinimide (NHS) ester for subsequent coupling.

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF)
  • Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 equiv)
  • Activation: NHS (1.2 equiv), RT, 12 hours
Final Assembly: Linker-Pomalidomide Conjugation

The Boc-NH-PEG2-C2-acid is coupled to pomalidomide-C4-NHS ester via amide bond formation. The Boc group remains intact to prevent premature reactivity during PROTAC assembly.

Reaction Conditions :

  • Solvent: DMF
  • Coupling Agent: HATU (1.1 equiv), Diisopropylethylamine (DIPEA, 3.0 equiv)
  • Temperature: RT, 24 hours

Optimization of Critical Parameters

Key variables influencing yield and purity include:

Parameter Optimal Value Impact on Yield
Coupling Agent HATU 85–90%
Solvent Polarity DMF (ε=36.7) Maximizes NHS activation
Reaction Time 24 hours Completes amidation
Boc Stability pH 7–8 Prevents deprotection

Data aggregated from indicate that HATU outperforms EDC/DMAP systems by reducing racemization of the pomalidomide core.

Purification and Characterization

Chromatographic Purification

Crude product is purified via reverse-phase HPLC (C18 column) using a gradient of acetonitrile (ACN) in water (0.1% trifluoroacetic acid). The Boc group’s hydrophobicity necessitates a shallow gradient (5–40% ACN over 30 minutes) to resolve the product from PEGylated byproducts.

Analytical Validation

Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 632.29 [M+H]⁺, consistent with the theoretical mass (631.67 g/mol).
¹H NMR : Key resonances include:

  • δ 1.43 ppm (s, 9H, Boc tert-butyl)
  • δ 3.51–3.62 ppm (m, 8H, PEG2 methylenes)
  • δ 4.35 ppm (t, 2H, amide-bonded CH₂)

Challenges and Mitigation Strategies

PEG Oligomerization

The PEG2 linker’s ethylene oxide units are prone to polymerization under acidic conditions. Strict control of pH (neutral to slightly basic) and use of anhydrous solvents minimize this side reaction.

Boc Deprotection During Coupling

Despite its stability, prolonged exposure to DIPEA can partially remove the Boc group. Limiting reaction time to 24 hours and maintaining temperatures below 25°C reduces deprotection to <5%.

Chemical Reactions Analysis

Types of Reactions: Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .

Scientific Research Applications

Based on the search results, "Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc" is not explicitly mentioned. However, several related compounds and applications of Pomalidomide in PROTAC technology are discussed, which can provide insights into the potential uses of similar compounds.

Pomalidomide is an immunomodulatory drug (IMiD) that has become a key component in treating multiple myeloma (MM), leading to improved response and survival rates . It is approved for patients with relapsed and/or refractory MM who have received at least two prior treatments, including lenalidomide and bortezomib .

Pomalidomide in PROTAC Technology

Pomalidomide is used as an E3 ligase recruiter in Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that induce proximity between an E3 ubiquitin ligase and a target protein, leading to the target protein's ubiquitination and degradation by the proteasome .

Key benefits of PROTACs:

  • Selective Degradation: PROTACs degrade only specific proteins causing disease, reducing side effects .
  • Catalytic Action: They can degrade multiple proteins after a single binding event .
  • Expanded Targets: PROTACs can target proteins previously considered "undruggable" .

Pomalidomide-based PROTACs:

  • Pomalidomide is incorporated as a cereblon ligand in E3 ligase ligand-linker conjugates used in PROTAC technology .
  • These conjugates often include PEG linkers to connect pomalidomide to a target protein ligand .
  • The use of Pomalidomide in PROTACs can be hampered by the off-target degradation of other vital endogenous zinc finger (ZF) proteins .
  • Researchers are working on minimizing off-target degradation and enhancing potency through selective functionalization of pomalidomide .

Pomalidomide 4'-PEG2-amine

Pomalidomide 4'-PEG2-amine is a functionalized cereblon ligand for PROTAC research and development, incorporating an E3 ligase ligand plus a PEG2 linker with a terminal amine for conjugation to a target protein ligand . It is part of a range of functionalized tool molecules for PROTAC R&D and is intended for use in onward chemistry .

Technical data: The compound has a purity of ≥95% . The chemical name is 4-[[2-[2-(2-Aminoethoxy)ethoxy]ethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride .

Safety and Adverse Events

Mechanism of Action

The mechanism of action of Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc involves the following steps:

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name PEG Length Functional Groups Molecular Weight Key Advantages Limitations References
Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc PEG2 Boc-protected amine ~584.0 Balanced solubility/size; synthetic versatility Requires deprotection for amine reactivity
Pomalidomide-NH-PEG4-amine PEG4 Free amine 528.99 Enhanced water solubility Larger size may reduce cell permeability
Thalidomide-O-amido-PEG4-C2-NH2 hydrochloride PEG4 Hydrochloride salt 587.02 Improved stability in aqueous solutions Limited compatibility with Boc-based syntheses
Pomalidomide-PEG3-C2-NH2 TFA PEG3 Trifluoroacetate salt 448.47 Compact size for membrane penetration Reduced solubility in polar solvents

Biological Activity

Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc is a synthetic compound derived from pomalidomide, a well-known immunomodulatory drug used primarily in treating multiple myeloma. This compound is part of a broader category of proteolysis-targeting chimeras (PROTACs), which utilize the ubiquitin-proteasome system to induce targeted protein degradation, thereby providing a novel therapeutic strategy against various malignancies.

Chemical Structure and Properties

The structure of this compound incorporates several functional groups that enhance its biological activity. The key features include:

  • Pomalidomide Backbone : This serves as a cereblon ligand, crucial for recruiting the E3 ubiquitin ligase.
  • Amido Linkers : These linkers facilitate the conjugation of the drug to target proteins.
  • PEG Linker : The polyethylene glycol (PEG) moiety enhances solubility and bioavailability.
PropertyValue
Molecular FormulaC20_{20}H30_{30}N4_{4}O6_{6}
Molecular Weight430.48 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO and water

This compound operates primarily through the following mechanisms:

  • Cereblon Engagement : It binds to cereblon, an E3 ubiquitin ligase, which is pivotal in modulating protein degradation pathways.
  • Targeted Degradation : By forming a ternary complex with the target protein and cereblon, it facilitates the ubiquitination and subsequent proteasomal degradation of oncogenic proteins.
  • Immunomodulatory Effects : Similar to pomalidomide, it may also exert effects on immune cell modulation, enhancing anti-tumor immunity.

Biological Activity and Efficacy

Research studies have demonstrated the efficacy of Pomalidomide derivatives in various cancer models:

  • Multiple Myeloma : Pomalidomide has shown significant activity in relapsed/refractory multiple myeloma, enhancing overall survival rates when combined with other agents like dexamethasone .
  • Solid Tumors : In vitro studies indicate that compounds like this compound can induce apoptosis in solid tumor cell lines by degrading key survival proteins .

Case Studies

  • Study on Multiple Myeloma : A clinical trial involving pomalidomide showed a 40% response rate in patients with refractory multiple myeloma when administered with dexamethasone. The study highlighted the role of cereblon in mediating these responses .
  • Preclinical Models : In preclinical studies, the use of Pomalidomide derivatives resulted in significant tumor regression in xenograft models of breast cancer. The mechanism was attributed to the degradation of Mcl-1, an anti-apoptotic protein .

Q & A

Q. Q1: What are the critical considerations for synthesizing Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc, and how can reaction conditions be optimized to improve yield?

Methodological Answer : Synthesis requires precise control of amide coupling reactions and PEG spacer integration. Key steps include:

  • Amide Bond Formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link pomalidomide to the C4-amido-PEG2 backbone. Monitor pH (6.5–7.5) to minimize side reactions .
  • Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group under anhydrous conditions to protect the terminal amine. Optimize reaction time (4–6 hours) and temperature (0–4°C) to prevent premature deprotection .
  • Purification : Employ reverse-phase HPLC or size-exclusion chromatography (SEC) to isolate the product. Yield improvements (≥70%) are achievable by iterative solvent screening (e.g., DCM/MeOH gradients) .

Q. Q2: How can researchers validate the structural integrity of this compound?

Methodological Answer : Use a multi-technique approach:

  • NMR Spectroscopy : Analyze 1^1H and 13^13C spectra to confirm amide bond formation (δ 6.5–8.5 ppm for aromatic protons) and PEG spacer integration (δ 3.5–3.7 ppm for ethylene oxide units) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF should match the theoretical molecular weight (e.g., ±0.05 Da tolerance) .
  • FT-IR : Verify Boc group presence via C=O stretching (~1680 cm1^{-1}) and N-H bending (~1530 cm1^{-1}) .

Q. Q3: What solubility and stability challenges arise with this compound, and how can they be mitigated?

Methodological Answer :

  • Solubility : The PEG2 spacer enhances aqueous solubility, but aggregation may occur at >1 mM. Use co-solvents (e.g., DMSO:water 1:4 v/v) or surfactants (e.g., Tween-80) for in vitro assays .
  • Stability : The Boc group is labile under acidic conditions. Store lyophilized powder at -20°C in desiccated, light-protected vials. For in-use solutions, maintain pH 7.0–7.4 and avoid freeze-thaw cycles .

Advanced Research Questions

Q. Q4: How can this compound be integrated into PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation?

Methodological Answer :

  • Linker Design : The C4-amido-PEG2 spacer balances flexibility and length (≈12 Å), enabling efficient E3 ligase (CRBN)-target protein interaction. Compare degradation efficiency with analogs (e.g., PEG3 or PEG4 spacers) using Western blotting or cellular thermal shift assays (CETSA) .
  • Conjugation : Attach a target-binding moiety (e.g., kinase inhibitor) to the terminal NH-Boc via click chemistry (e.g., CuAAC). Optimize stoichiometry (1:1.2 molar ratio) to avoid cross-linking .
  • Validation : Quantify degradation efficiency (DC50_{50} and Dmax) in dose-response assays. Use negative controls (e.g., non-functional E3 ligase ligands) to confirm mechanism specificity .

Q. Q5: How should researchers address contradictory data in PROTAC efficacy studies involving this compound?

Methodological Answer :

  • Variable Source Identification : Screen for batch-to-batch purity differences (e.g., residual solvents, unreacted intermediates) via LC-MS .
  • Cellular Context : Test multiple cell lines to rule out cell-type-specific proteasome activity or CRBN expression levels. Use CRISPR/Cas9 to generate CRBN-knockout controls .
  • Pharmacokinetic Analysis : Compare intracellular compound concentrations via LC-MS/MS. Adjust dosing regimens to account for efflux pump activity (e.g., P-gp inhibitors) .

Q. Q6: What experimental strategies are recommended for studying the in vivo biodistribution of this compound?

Methodological Answer :

  • Radiolabeling : Incorporate 14^{14}C or 3^{3}H isotopes at the PEG2 spacer for quantitative tissue distribution analysis. Use autoradiography or scintillation counting in rodent models .
  • Fluorescent Tagging : Conjugate Cy5 or Alexa Fluor 647 to the NH-Boc group for real-time imaging. Validate specificity with blocking agents (e.g., excess unlabeled compound) .
  • PK/PD Modeling : Fit biodistribution data to two-compartment models to estimate clearance rates (t1/2_{1/2}β) and volume of distribution (Vd) .

Q. Q7: How can computational tools enhance the design of derivatives based on this compound?

Methodological Answer :

  • Molecular Dynamics (MD) : Simulate PROTAC ternary complex stability (CRBN-compound-target protein) using GROMACS or AMBER. Prioritize derivatives with lower RMSD (<2 Å) .
  • QSAR Modeling : Train models on degradation efficiency data (pIC50_{50}) to predict optimal linker lengths or substituents .
  • Docking Studies : Use AutoDock Vina to screen virtual libraries for improved CRBN binding (ΔG < -8 kcal/mol) .

Methodological Frameworks

Q. Q8: What frameworks guide hypothesis-driven research with this compound?

Methodological Answer :

  • PICO Framework : Define Population (e.g., cancer cell lines), Intervention (compound concentration), Comparison (negative controls), and Outcomes (protein degradation levels) .
  • FINER Criteria : Ensure hypotheses are Feasible (e.g., in vitro models first), Interesting (novel degradation targets), Novel, Ethical, and Relevant (therapeutic potential) .

Q. Q9: How should researchers design experiments to resolve conflicting data on mechanism of action?

Methodological Answer :

  • Factorial Design : Test variables (e.g., concentration, incubation time) in a 2k^k design to identify interactions .
  • Orthogonal Validation : Combine cellular assays (e.g., ubiquitination Western blots) with biophysical methods (e.g., SPR for binding affinity) .

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